molecular formula C14H17NO4 B2923577 1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid CAS No. 1103529-63-0

1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid

Cat. No.: B2923577
CAS No.: 1103529-63-0
M. Wt: 263.293
InChI Key: CNBDEUQHDPUTSQ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid is an organic compound that features a piperidine ring substituted with a methoxybenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid typically involves the reaction of 4-methoxybenzoic acid with piperidine under specific conditions. One common method is the use of a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine . The reaction is carried out in an appropriate solvent, often under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for better control over reaction parameters and scalability . These methods often employ automated systems to mix reactants and control reaction conditions, leading to efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid is unique due to the presence of both the piperidine ring and the methoxybenzoyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthetic chemistry and potential pharmacological activities .

Properties

IUPAC Name

1-(4-methoxybenzoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-19-11-7-5-10(6-8-11)13(16)15-9-3-2-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBDEUQHDPUTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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